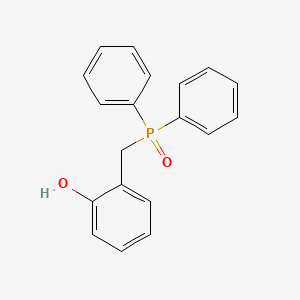

2-(Diphenylphosphorylmethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(diphenylphosphorylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17O2P/c20-19-14-8-7-9-16(19)15-22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWHOPCJTGVYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CC2=CC=CC=C2O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70127-50-3 | |

| Record name | 2-[(diphenylphosphoroso)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry of 2 Diphenylphosphorylmethyl Phenol

Ligand Chelation Modes and Binding Preferences

2-(Diphenylphosphorylmethyl)phenol possesses two key functional groups capable of coordinating to a metal center: the phosphoryl group (P=O) and the phenolic hydroxyl group (-OH). The spatial arrangement of these groups allows the ligand to act in a monodentate fashion through either oxygen atom or, more commonly, as a bidentate chelating agent.

The phosphoryl group features a highly polar P=O bond, with the oxygen atom acting as a hard Lewis base. This makes it an effective donor for coordination to metal ions. The coordination of the phosphoryl oxygen to a metal center results in a decrease in the P=O bond order, which can be observed experimentally. This change is typically manifested as a red shift (a shift to lower frequency) in the P=O stretching vibration in the infrared (IR) spectrum of the resulting metal complex compared to the free ligand. The magnitude of this shift provides an indication of the strength of the M-O(P) bond. In the context of Group 8 metals, which are considered intermediate to soft Lewis acids, the affinity for the hard phosphoryl oxygen would be significant, particularly in higher oxidation states.

The phenolic hydroxyl group can coordinate to a metal center in two primary ways. It can bind as a neutral phenol (B47542) molecule, which is generally a weak ligand. More commonly, the phenol is deprotonated to form a phenolate (B1203915) anion, which is a much stronger, anionic oxygen donor. This deprotonation is often facilitated by the presence of a base or the metal ion itself. Coordination of the phenolate oxygen to a metal is confirmed by the disappearance of the O-H stretching band and a shift in the C-O stretching band in the IR spectrum.

Studies on analogous phosphine-phenol ligands have demonstrated that the neutral phenolic -OH group can exhibit hemilabile behavior. rsc.org This means it can reversibly coordinate and de-coordinate from the metal center, a property that can be crucial in catalytic applications where vacant coordination sites are needed. rsc.org

The most stable and common coordination mode for this compound is as a bidentate ligand, where both the phosphoryl oxygen and the deprotonated phenolic oxygen bind to the same metal center. This is known as a P,O-bidentate chelation mode. This mode of binding leads to the formation of a stable six-membered chelate ring, which is entropically favored—an effect known as the chelate effect.

Upon deprotonation, the ligand becomes a monoanionic P,O-donor. This bidentate coordination creates a rigid and stable complex. The formation of such a chelate can be confirmed through techniques like X-ray crystallography, which would reveal the bond distances and angles of the metallacycle. Spectroscopic methods are also invaluable; for instance, ³¹P NMR spectroscopy would show a significant downfield shift in the phosphorus signal upon coordination, confirming the involvement of the phosphoryl group in bonding.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal precursor in an appropriate solvent. Characterization relies on a suite of spectroscopic and analytical techniques to confirm the structure and bonding within the new complex.

While specific synthetic procedures and detailed characterization data for the iron, ruthenium, and osmium complexes of this compound are not readily found in existing literature, general and plausible synthetic strategies can be proposed based on established methods for related phosphine (B1218219) and phenolate complexes.

Synthesis: The synthesis of an iron(II) complex could be achieved by reacting this compound with an iron(II) precursor, such as iron(II) chloride (FeCl₂), in an inert atmosphere. The reaction would likely be carried out in a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile, often in the presence of a non-coordinating base to facilitate the deprotonation of the phenolic hydroxyl group.

For ruthenium(II) and osmium(II) complexes, common starting materials include [Ru(p-cymene)Cl₂]₂, RuCl₃·xH₂O, or [Os(p-cymene)Cl₂]₂. The reaction with the ligand, again typically in the presence of a base, would lead to the displacement of chloride or other labile ligands to form the desired P,O-chelated complex. The synthesis of complexes with these heavier Group 8 elements may require elevated temperatures to proceed at a reasonable rate.

Characterization: The resulting complexes would be characterized using a variety of standard techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for observing the coordination of the donor groups. As mentioned, coordination of the phosphoryl group leads to a shift in the ν(P=O) band to a lower frequency. The coordination of the deprotonated phenolic oxygen is confirmed by the disappearance of the broad ν(O-H) band and a shift in the ν(C-O) band.

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition.

The table below presents hypothetical, yet representative, spectroscopic data for a potential Group 8 metal complex of deprotonated this compound (L), illustrating the expected changes upon coordination.

| Compound | ³¹P NMR (δ, ppm) | Key IR Frequencies (cm⁻¹) | Notes |

| Free Ligand (HL) | ~30 | ν(O-H): ~3400 (broad)ν(P=O): ~1180ν(C-O): ~1250 | Data for the free, non-coordinated ligand. |

| [M(L)₂] (Hypothetical) | ~50-70 | ν(O-H): Absentν(P=O): ~1120-1150ν(C-O): ~1280-1300 | The downfield shift in ³¹P NMR and the shift in IR frequencies are indicative of coordination. 'M' represents a hypothetical divalent Group 8 metal (Fe, Ru, Os). |

Lack of Available Research Data on the

A comprehensive search of available scientific literature reveals a significant gap in the documented coordination chemistry of the specific compound this compound. Despite a thorough investigation for research findings related to its complexes with various metals, including Group 9 (Co, Rh, Ir), Group 10 (Ni, Pd, Pt), other transition metals, lanthanides, actinides, and main group metals, no specific studies detailing these interactions could be identified.

Consequently, information regarding the stoichiometry, nuclearity, and the formation of mononuclear complexes involving this compound is also absent from the current body of scientific literature. This lack of available data prevents a detailed and scientifically accurate discussion on the coordination chemistry of this particular compound as outlined in the requested article structure.

Further research would be required to be published on the synthesis and characterization of coordination compounds of this compound to provide the necessary data to fulfill the requested article. Without such primary research, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy.

Therefore, this article cannot be generated as requested due to the absence of foundational research on the coordination behavior of this compound.

Stoichiometry and Nuclearity of Coordination Compounds

Dinuclear and Polynuclear Architectures

The structural framework of this compound, featuring a hard phenolate oxygen donor and a semi-hard phosphoryl oxygen donor, is conducive to the formation of multinuclear metal complexes. The phenolate oxygen can act as a bridging ligand between two or more metal centers, a common feature in the coordination chemistry of phenols. This bridging capability allows for the construction of dinuclear and polynuclear architectures.

In related systems, such as those involving 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides, the ligand can coordinate to multiple metal ions, leading to the formation of extended structures. nih.gov Although this ligand is tridentate, the fundamental principle of phenolate bridging remains. For a simpler ligand like this compound, it can be anticipated to bridge two metal centers, with the phosphoryl group coordinating to one of the metals, potentially leading to dimeric structures. The specific geometry and nuclearity of the resulting complex would be highly dependent on the metal ion, its preferred coordination number, and the reaction stoichiometry. The formation of such polynuclear clusters is significant for understanding polymetallic interactions and for the development of catalysts where multiple metal centers may act in concert. rsc.org

Structural Elucidation of this compound Metal Complexes

The definitive characterization of metal complexes relies on a combination of analytical techniques that provide information about the connectivity, geometry, and electronic structure of the compounds.

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. For complexes of analogous ligands like 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides with lanthanide nitrates, crystallographic analysis has revealed that the ligand acts as a neutral tridentate chelate. nih.gov In these structures, the metal ion is coordinated by the phenolic oxygen and the two phosphoryl oxygen atoms.

For a hypothetical mononuclear complex of this compound, one would expect the ligand to act as a bidentate chelate, coordinating to a metal center via the phenolate oxygen and the phosphoryl oxygen, forming a stable six-membered chelate ring. In dinuclear or polynuclear structures, the phenolate oxygen would likely adopt a bridging coordination mode. X-ray diffraction data provides precise information on bond lengths and angles, which can elucidate the nature of the metal-ligand bonding. For instance, the M-O(phenolate) and M-O(phosphoryl) bond lengths would give insight into the relative donor strengths of these groups.

Table 1: Representative Crystallographic Data for a Related Lanthanide Complex Data below is for [Er(2c)(NO₃)₃]·Me₂CO, where 2c is a derivative of 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxide, and is presented for illustrative purposes. nih.gov

| Parameter | Value |

| Chemical Formula | C₄₇H₄₅ErN₃O₁₂P₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.123(3) |

| b (Å) | 20.111(4) |

| c (Å) | 16.983(3) |

| β (°) | 98.78(3) |

| Volume (ų) | 4762.1(16) |

| Z | 4 |

A suite of spectroscopic methods is essential for characterizing these complexes, particularly in solution.

NMR Spectroscopy: ³¹P NMR spectroscopy is a crucial tool for studying phosphine-containing ligands and their complexes. Upon coordination of the phosphoryl group to a metal center, a significant change in the ³¹P chemical shift is expected compared to the free ligand. The magnitude of this coordination shift can provide information about the nature of the metal-ligand interaction. ¹H NMR spectroscopy can also confirm coordination by observing shifts in the resonances of the protons on the phenyl rings and the methylene bridge.

IR Spectroscopy: Infrared spectroscopy is used to identify the vibrational modes of the ligand and how they change upon complexation. Key vibrational bands to monitor for this compound complexes include the P=O stretching frequency (ν(P=O)) and the O-H stretching frequency (ν(O-H)). A decrease in the ν(P=O) frequency upon coordination is indicative of the phosphoryl oxygen binding to the metal center, as this weakens the P=O bond. iitd.ac.in The disappearance of the broad ν(O-H) band of the free ligand and the appearance of new bands associated with M-O vibrations would confirm the deprotonation and coordination of the phenolic group.

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex. Transitions may be ligand-centered (π→π*), metal-centered (d-d transitions), or charge-transfer in nature (ligand-to-metal or metal-to-ligand). Changes in the absorption spectra compared to the free ligand can confirm complex formation and provide insights into the electronic structure of the metal center.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is applicable to complexes containing paramagnetic metal ions (i.e., those with unpaired electrons). The EPR spectrum can give detailed information about the oxidation state and coordination environment of the metal center.

Mass Spectrometry is used to determine the mass-to-charge ratio of the complex, which helps in confirming its molecular weight and composition. Fragmentation patterns observed in the mass spectrum can provide additional structural information about the ligand and its binding to the metal.

Elemental Analysis provides the percentage composition of elements (C, H, N, etc.) in the complex. The experimental values are compared with the calculated values for the proposed formula to confirm the stoichiometry of the complex, including the number of ligand molecules, metal ions, and any coordinated or lattice solvent molecules.

Influence of Ancillary Ligands on Complex Formation

The structure and reactivity of metal complexes of this compound can be significantly modified by the presence of ancillary (or co-ligands). Ancillary ligands are other ligands in the coordination sphere of the metal that are not the primary ligand of interest. These ligands can influence the electronic and steric properties of the metal center, thereby affecting the formation, stability, and reactivity of the resulting complex. illinois.edu

For instance, the introduction of bulky ancillary ligands could sterically hinder the formation of polynuclear structures, favoring the isolation of mononuclear species. Conversely, small, bridging ancillary ligands like halides or acetate could facilitate the assembly of multinuclear architectures. The electronic properties of the ancillary ligands (i.e., whether they are strong σ-donors or π-acceptors) can also tune the reactivity of the metal center. nih.gov For catalytic applications, the choice of ancillary ligand is often crucial for optimizing catalyst performance.

Redox Properties of this compound Metal Complexes

The redox properties of metal complexes are critical to their application in areas such as catalysis and materials science. Cyclic voltammetry (CV) is a common electrochemical technique used to study the redox behavior of these complexes. A CV experiment can reveal the potentials at which a complex can be oxidized or reduced and whether these processes are reversible.

For complexes of this compound, redox processes could be either metal-centered or ligand-centered.

Metal-centered redox events would involve a change in the oxidation state of the central metal ion. The potential at which this occurs is highly dependent on the nature of the metal and the donor atoms of the ligands.

Ligand-centered redox events could involve the oxidation of the phenolate moiety to a phenoxyl radical. The phosphinoyl group is generally considered redox-inactive, but its electron-withdrawing nature would influence the oxidation potential of the phenol group.

Studies on related cobalt complexes with phosphine ligands have shown that a series of five sequential oxidation states can be accessed, demonstrating the rich redox chemistry that can be supported by such ligand frameworks. researchgate.net The redox potential of the complex is a key parameter that can be tuned by modifying the substituents on the ligand or by changing the ancillary ligands.

Computational and Theoretical Studies of 2 Diphenylphosphorylmethyl Phenol

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is a fundamental framework for describing the electronic structure of molecules. youtube.comyoutube.com It posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. youtube.comyoutube.com These molecular orbitals are associated with discrete energy levels, and their occupancy by electrons determines the molecule's bonding, stability, and reactivity.

For 2-(Diphenylphosphorylmethyl)phenol, an MO analysis would reveal the distribution of electron density and the nature of the chemical bonds. The key features include:

Sigma (σ) Bonds: Formed by the direct overlap of atomic orbitals, these constitute the primary framework of the molecule, including the C-C and C-H bonds of the phenyl rings, the P-C bonds, and the C-O and O-H bonds.

Pi (π) Bonds: The phenyl rings contain delocalized π systems, where p-orbitals overlap above and below the plane of the ring, contributing to its aromatic stability.

P=O Bond: The phosphoryl group features a strong, polar double bond. MO analysis would describe this as a combination of a σ bond and a π bond, with significant electron density localized on the highly electronegative oxygen atom. This polarity is crucial for its coordination chemistry.

Lone Pairs: The oxygen atoms of the hydroxyl and phosphoryl groups possess lone pairs of electrons in non-bonding orbitals, which are critical for hydrogen bonding and coordination to metal centers.

The electronic structure is heavily influenced by the interplay between the electron-donating hydroxyl group and the electron-withdrawing diphenylphosphoryl group attached to the phenol (B47542) ring.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-electron systems. It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT calculations have been employed to study the structures of ortho-substituted aryldiphenylphosphine oxides, including compounds structurally analogous to this compound. researchgate.net

A primary application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. nih.gov For this compound, this process identifies the most stable three-dimensional structure, including key bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT B3LYP/6-31G)* Note: These are representative values based on typical DFT calculations for similar structures. Actual values may vary based on specific computational setup.

| Parameter | Value |

|---|---|

| P=O Bond Length | ~1.50 Å |

| O-H Bond Length | ~0.97 Å |

| P-C (methylene) Bond Length | ~1.82 Å |

| C-O (phenol) Bond Length | ~1.37 Å |

| O-H···O=P Hydrogen Bond Distance | ~1.85 Å |

| C-P-C Bond Angle | ~106° |

| O=P-C Bond Angle | ~112° |

DFT calculations are invaluable for determining the thermodynamic stability of metal-ligand complexes. The ligand binding energy represents the strength of the interaction between the ligand and a metal center. It is typically calculated as the difference between the energy of the complex and the sum of the energies of the free metal ion and the free ligand.

For phosphine (B1218219) oxide ligands, binding to a metal center is generally an exothermic process. rsc.org The strength of this binding is influenced by factors such as the nature of the metal, its oxidation state, and the electronic properties of the ligand. The presence of the phenolic group in this compound allows it to act as a bidentate ligand, coordinating through both the phosphoryl oxygen and the deprotonated phenolic oxygen, which typically results in a highly stable chelate complex. DFT can quantify this "chelate effect," showing a significantly more favorable binding energy compared to two separate monodentate ligands.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com

In this compound, the HOMO is expected to have significant contributions from the phenol ring's π-system and the lone pairs on the hydroxyl oxygen. The LUMO is likely to be a π* anti-bonding orbital associated with the phenyl rings. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitability. A smaller HOMO-LUMO gap suggests the molecule is more polarizable and reactive. Upon coordination to a metal, the energies and compositions of these frontier orbitals are significantly altered, which DFT can model to predict the reactivity of the resulting complex. libretexts.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These are representative values and can vary significantly with the computational method and solvent model used.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | ~ -6.5 eV | Phenol Ring, Oxygen Lone Pairs |

| LUMO | ~ -1.2 eV | Diphenylphosphoryl Phenyl Rings (π*) |

| HOMO-LUMO Gap | ~ 5.3 eV | - |

Ligand Field Theory Applied to Metal Complexes

Ligand Field Theory (LFT) is an extension of MO theory used to describe the electronic structure of transition metal complexes. acs.orglibretexts.org It focuses on the interactions between the metal's d-orbitals and the orbitals of the surrounding ligands. When ligands approach a metal ion, the degeneracy (equal energy) of the d-orbitals is lifted, and they split into different energy levels. The pattern and magnitude of this splitting depend on the number of ligands, the geometry of the complex, and the nature of the ligand. acs.org

Phosphine oxides are typically considered hard Lewis bases that act as σ-donors through the phosphoryl oxygen. wikipedia.org In the context of LFT, they are classified as weak-field to medium-field ligands, causing a relatively small splitting of the d-orbitals. When this compound acts as a bidentate ligand (coordinating via the P=O and deprotonated O⁻ groups), the resulting ligand field is stronger due to the chelate effect and the presence of a hard anionic oxygen donor. LFT helps predict and explain the magnetic properties (paramagnetism vs. diamagnetism) and the electronic spectra (color) of the resulting metal complexes. researchgate.net For example, for a d⁶ metal ion in an octahedral complex, a strong ligand field from the chelating ligand could lead to a low-spin configuration, while a weaker field might result in a high-spin complex.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for finding minimum energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature. nih.govosti.gov

For this compound, MD simulations can be used to:

Explore Conformational Space: The molecule has several rotatable bonds (e.g., P-C, C-C bonds). MD can map the potential energy surface, identifying different stable conformers and the energy barriers between them. This is particularly useful for understanding the flexibility of the ligand before and after metal binding.

Analyze Solvent Effects: By including explicit solvent molecules (like water) in the simulation box, MD can provide a realistic picture of how the solvent interacts with the ligand, for example, through hydrogen bonding. nih.gov

Simulate Complex Dynamics: In a metal complex, MD can simulate the dynamic stability of the coordination bonds and the flexibility of the entire complex, providing insights that are inaccessible from static, energy-minimized structures. mdpi.com

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. For organophosphorus compounds, specialized force fields are often required to accurately model the interactions involving the phosphorus atom. osti.gov

Prediction of Spectroscopic Properties

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for the prediction of various spectroscopic properties of molecules, including this compound. These theoretical calculations provide valuable insights into the molecule's structure and electronic properties, often complementing experimental data.

One of the most common applications of computational methods is the prediction of Nuclear Magnetic Resonance (NMR) spectra. nih.gov By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict ¹H and ¹³C NMR chemical shifts. For a molecule like this compound, different DFT functionals and basis sets can be employed to achieve high accuracy. For instance, methods like B3LYP or M06-2X with basis sets such as 6-311+G(d,p) are frequently used. nih.gov The accuracy of these predictions can be further improved by considering solvent effects through models like the Polarizable Continuum Model (PCM) and by averaging the results over various low-energy conformations of the molecule. nih.govmdpi.com While experimental validation is crucial, theoretical predictions can aid in the assignment of complex spectra and provide a deeper understanding of the electronic environment of each nucleus.

The table below illustrates a hypothetical prediction of ¹³C NMR chemical shifts for key carbon atoms in this compound, based on typical values obtained from DFT calculations for similar phenolic and organophosphorus compounds.

| Atom | Predicted Chemical Shift (ppm) |

| C (attached to OH) | 155.8 |

| C (attached to CH₂) | 128.5 |

| CH₂ | 35.2 |

| C (ipso, P-C) | 133.1 |

| C (ortho, P-C) | 130.6 |

| C (meta, P-C) | 128.9 |

| C (para, P-C) | 132.3 |

Vibrational spectroscopy, including Infrared (IR) spectroscopy, can also be effectively modeled using computational methods. researchgate.net DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the absorption bands in an IR spectrum. These calculations are instrumental in assigning specific vibrational modes to the observed experimental peaks. For this compound, key vibrational modes would include the O-H stretching of the phenolic group, P=O stretching of the phosphine oxide, C-H stretching of the aromatic rings, and various bending and deformation modes. Theoretical calculations can help distinguish between these modes, which may overlap in an experimental spectrum.

Furthermore, electronic properties and transitions can be investigated using Time-Dependent DFT (TD-DFT). researchgate.net This approach allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic structure and chromophores within the molecule.

Computational Insights into Reaction Mechanisms

Computational chemistry provides a powerful lens through which the mechanisms of chemical reactions involving this compound can be elucidated. By mapping the potential energy surface of a reaction, theoretical calculations can identify transition states, intermediates, and products, thereby providing a detailed, step-by-step description of the reaction pathway.

For a phenolic compound like this compound, several types of reactions can be computationally investigated. For example, the reactivity of the phenolic hydroxyl group can be explored. DFT calculations can be used to model the deprotonation of the phenol to form a phenoxide, a key step in many reactions. The energy profile for this process can be calculated in different solvents to understand the effect of the medium on the acidity of the phenol.

Furthermore, the reaction of the phenoxide intermediate with electrophiles can be modeled. For instance, the mechanism of O-alkylation or O-acylation can be studied by locating the transition state for the nucleophilic attack of the phenoxide on the electrophile. The calculated activation energy for this step provides a quantitative measure of the reaction rate.

Computational studies can also shed light on electrophilic aromatic substitution reactions on the phenolic ring. The directing effects of the hydroxyl and diphenylphosphorylmethyl substituents can be analyzed by calculating the energies of the intermediates formed upon attack of an electrophile at the ortho, meta, and para positions. These calculations can predict the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation.

A hypothetical reaction coordinate diagram for the ortho-hydroxymethylation of this compound with formaldehyde is presented below, illustrating the type of information that can be obtained from computational studies.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactants | This compound + CH₂O | 0 |

| Transition State 1 | [TS1]‡ | +15.2 |

| Intermediate | Wheland-type intermediate | -5.7 |

| Transition State 2 | [TS2]‡ | +8.1 |

| Product | 2-Hydroxy-3-(diphenylphosphorylmethyl)benzyl alcohol | -12.4 |

In addition to ground-state reactivity, computational methods can be used to explore photochemical reactions. By calculating the properties of excited electronic states, it is possible to predict the pathways of photo-induced reactions, such as photo-oxidation or photo-isomerization.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular physicochemical property. nih.govnih.govnih.gov While no specific QSAR studies on this compound were found, the principles of QSAR can be applied to this compound and its analogues to predict their potential activities and guide the design of new derivatives with desired properties.

A typical QSAR study involves several steps. First, a dataset of compounds with known activities is compiled. For a series of derivatives of this compound, this could be, for example, their antioxidant activity, their ability to act as a ligand for a particular receptor, or their toxicity.

Next, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors are numerical values that represent different aspects of the molecule's structure. For this compound and its derivatives, these descriptors could include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and the energies of the HOMO and LUMO. These can be calculated using quantum chemical methods. scispace.com

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molecular volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the most common descriptor being the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, which describe its connectivity and branching.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity. scispace.com The goal is to find a statistically significant equation that can be used to predict the activity of new, untested compounds.

The table below provides an example of the types of descriptors that would be calculated in a QSAR study of this compound derivatives.

| Descriptor Type | Example Descriptor |

| Electronic | Dipole Moment |

| Electronic | HOMO Energy |

| Electronic | LUMO Energy |

| Steric | Molecular Weight |

| Steric | Molar Refractivity |

| Hydrophobic | logP |

| Topological | Wiener Index |

The predictive power of the QSAR model is then validated using various statistical techniques, such as cross-validation and external validation with a test set of compounds that were not used in the model development. scispace.com A validated QSAR model can be a valuable tool in drug discovery and materials science, allowing for the virtual screening of large libraries of compounds and the rational design of new molecules with improved properties.

Advanced Applications and Emerging Research Directions for 2 Diphenylphosphorylmethyl Phenol

Application in Supramolecular Chemistry

The distinct structural characteristics of 2-(Diphenylphosphorylmethyl)phenol make it an excellent candidate for applications in supramolecular chemistry, which involves the study of systems composed of a discrete number of molecules. The hydroxyl and phosphoryl groups are capable of forming strong, directional, non-covalent interactions, such as hydrogen bonds, which are fundamental to the construction of complex, self-assembled architectures.

Self-Assembly Processes

The self-assembly of this compound in the solid state is primarily governed by hydrogen bonding interactions. The phenolic hydroxyl group (–OH) can act as a hydrogen bond donor, while the oxygen atom of the phosphoryl group (P=O) serves as a potent hydrogen bond acceptor. rsc.orgnih.gov This donor-acceptor pairing facilitates the formation of well-defined supramolecular structures.

Host-Guest Interactions

Host-guest chemistry, a central area of supramolecular chemistry, involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. While specific studies detailing the host-guest chemistry of this compound are not extensively documented, the structural motifs present in the molecule suggest significant potential in this area.

Phenolic compounds are known to form inclusion complexes with various host molecules, such as cyclodextrins. nih.govfrontiersin.orgnih.gov The hydrophobic phenyl rings of this compound could potentially be encapsulated within the cavity of a cyclodextrin (B1172386) host, while the more polar hydroxyl and phosphoryl groups could interact with the hydrophilic exterior of the host. Such interactions are influenced by factors like the size and shape of the guest molecule and the internal and external environment of the host. frontiersin.org Theoretical studies on similar phenol (B47542)/cyclodextrin complexes have shown that the stability of these host-guest systems is a result of a combination of van der Waals forces and hydrogen bonding. nih.gov

Sensors and Probes based on this compound

The development of chemical sensors for the detection of specific ions is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. The dual functionality of this compound makes it a promising platform for the design of selective sensors for both cations and anions.

Metal Ion Sensing

The phosphoryl group in this compound can act as a coordination site for metal ions. The oxygen atom of the P=O group possesses a partial negative charge, making it an effective ligand for various metal cations. The proximity of the phenolic hydroxyl group could also play a role in metal binding, potentially leading to the formation of stable chelate complexes.

While direct studies on this compound as a metal ion sensor are limited, related phosphine (B1218219) oxide derivatives have been successfully employed in the development of fluorescent sensors for heavy metal ions. researchgate.netcore.ac.uknih.govfrontiersin.org The general principle involves the modulation of the fluorescent properties of the sensor molecule upon binding to a metal ion. This can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and chelation-enhanced fluorescence (CHEF). The development of fluorescent sensors based on this compound could offer high sensitivity and selectivity for the detection of environmentally and biologically important metal ions. researchgate.netcore.ac.uknih.gov

Anion Recognition

The recognition and sensing of anions is a rapidly growing field of supramolecular chemistry. The phenolic hydroxyl group in this compound can act as a hydrogen bond donor to bind with various anions, such as fluoride, acetate, and phosphate. ias.ac.inacs.org The strength and selectivity of this binding can be influenced by the acidity of the phenol and the geometric arrangement of the binding site.

Research on other phenolic and phosphine oxide-containing molecules has demonstrated their efficacy as anion receptors. ias.ac.inrsc.org The hydrogen bonding between the phenolic proton and the anion can lead to a detectable signal, such as a change in color (colorimetric sensing) or fluorescence. ias.ac.in In some cases, the interaction with the anion can lead to the deprotonation of the phenol, resulting in a significant spectral shift. acs.org The combination of the phenolic hydroxyl group and the phosphoryl group in this compound could lead to cooperative binding effects, enhancing both the affinity and selectivity for specific anions.

Materials Science Applications

The incorporation of this compound into polymeric structures and other materials can impart desirable properties, such as flame retardancy, thermal stability, and altered surface characteristics. The reactive hydroxyl group provides a handle for chemical modification and polymerization.

While the direct use of this compound in materials science is an emerging area, the broader class of phosphine oxide-containing compounds has seen significant application. For instance, phosphine oxides are well-known as flame retardants for polymers. Their mechanism of action often involves both gas-phase radical trapping and condensed-phase char formation.

Furthermore, phosphine oxide derivatives have been anchored to surfaces like multiwalled carbon nanotubes to create heterogeneous catalysts. mdpi.com Such materials can be utilized in a variety of organic reactions, including Wittig and Mitsunobu reactions. mdpi.com The presence of the phosphine oxide group can also influence the surface properties of materials, such as their interaction with other molecules. For example, the adsorption of triphenylphosphine (B44618) oxide on alumina (B75360) surfaces is driven by hydrogen bonding between the P=O group and surface hydroxyl groups. ijcce.ac.ir

Polymeric Materials with this compound Moieties

The incorporation of this compound and similar phosphorus-containing structures into polymers has been a significant area of research, primarily driven by the need for advanced, high-performance materials. These phenolic-based phosphorus compounds can be integrated into various polymer backbones, including polyesters, polyurethanes, and epoxy resins, to impart desirable characteristics. google.commdpi.comontosight.ai

One of the most notable applications is in the development of flame-retardant polymers. google.comresearchgate.net The phosphorus moiety in the compound acts as an effective flame retardant through mechanisms that can involve both gas-phase and condensed-phase actions. mdpi.com For instance, upon heating, the compound can decompose to release non-combustible gases that dilute the flammable volatiles and phosphorus-containing radicals that quench the combustion reactions in the gas phase. mdpi.commdpi.com In the condensed phase, it promotes the formation of a protective char layer that insulates the underlying material from heat and oxygen. mdpi.comresearchgate.net

Research has focused on synthesizing novel flame retardants based on the 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) structure, which shares functional similarities with this compound. researchgate.netmdpi.com These DOPO derivatives have demonstrated high efficiency in imparting flame retardancy to epoxy resins at low phosphorus concentrations. mdpi.com For example, a novel DOPO-based flame retardant, BDD, was shown to achieve a V-0 rating in the UL-94 test and a limiting oxygen index (LOI) of 33.4% at a phosphorus level of just 0.25 wt% in an epoxy resin. mdpi.com

The table below summarizes the flame-retardant properties of an epoxy resin modified with the DOPO-based flame retardant BDD.

| Property | Neat Epoxy Resin | Epoxy Resin with 0.25 wt% P (BDD) |

| Limiting Oxygen Index (LOI) | 25.8% | 33.4% |

| UL-94 Rating | - | V-0 |

| Peak Heat Release Rate (P-HRR) | - | Reduced by 9.1% |

| Total Heat Release (THR) | - | Reduced by 14.5% |

Data sourced from a study on a novel DOPO-based flame retardant (BDD). mdpi.com

Beyond flame retardancy, the incorporation of such phenolic moieties can also influence the mechanical and thermal properties of the resulting polymers. mdpi.comresearchgate.net The rigid aromatic structure of the phenol and diphenylphosphoryl groups can enhance the thermal stability and mechanical strength of the polymer matrix. wikipedia.orgmdpi.com However, a high loading of such additives can sometimes negatively impact mechanical properties, necessitating a balance to achieve optimal performance. mdpi.com

Metal-Organic Frameworks (MOFs) Incorporating the Ligand

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The functionalization of the organic linkers is a key strategy for tuning the properties of MOFs for specific applications. While direct incorporation of this compound as a primary ligand in widely reported MOFs is not extensively documented in the initial search, the principles of MOF design allow for the use of ligands with similar functionalities.

The phenolic hydroxyl group and the phosphoryl oxygen atom in this compound present potential coordination sites for metal ions, making it a candidate for a functional ligand in the synthesis of novel MOFs. The synthesis of multifunctional MOFs often involves ligands with pendant functional groups to tune their properties, such as gas adsorption, luminescence, and chemical sensing. nih.gov

For instance, a series of multifunctional MOFs, SNU-170-SNU-176, were synthesized using ligands with various functional pendants attached to a phenyl ring. nih.gov These MOFs demonstrated high adsorption capacities for gases like H₂, CO₂, and CH₄, as well as ligand-based photoluminescence and chemical sensing capabilities. nih.gov The properties of these MOFs were directly influenced by the nature of the pendant group. nih.gov This suggests that a ligand like this compound, with its bulky and polar diphenylphosphoryl group, could lead to MOFs with unique framework topologies and functional properties.

The synthesis of MOFs is often achieved through methods like solvothermal or electrochemical synthesis. ui.ac.id The choice of synthesis method can influence the resulting structure and properties of the MOF. ui.ac.id The table below provides a hypothetical comparison of properties for MOFs synthesized with different functional ligands, illustrating the potential impact of a this compound-type ligand.

| Ligand Functional Group | Gas Adsorption Capacity | Luminescence | Chemical Sensing |

| -NH₂ | Moderate | Quenched by nitroaromatics | Yes |

| -SMe | High | Altered by solvents | Differentiates nitroaromatics |

| -P(O)Ph₂ (Hypothetical) | Potentially High (due to polarity) | Expected | Potential for specific analytes |

Photochemistry and Photophysics of this compound Systems

The unique electronic structure of this compound, arising from the combination of the phenol ring and the diphenylphosphoryl group, suggests interesting photochemical and photophysical properties.

Photocatalysis

While specific studies on the direct use of this compound as a photocatalyst are not prominent, its structural motifs are relevant to the field. The phenolic group can participate in electron transfer processes, and the phosphorus center can influence the electronic properties of the molecule. In the broader context of photocatalysis, materials with tailored electronic structures are crucial for efficient light absorption and charge separation.

The development of novel photocatalytic systems often involves the design of complex structures where different components work synergistically. For example, the functionalization of materials with specific organic molecules can enhance their photocatalytic activity by improving substrate adsorption or by acting as a co-catalyst. The principles of molecular design used in creating photosensitive polymers and other materials could be applied to systems incorporating this compound. digitellinc.com

Luminescence Properties

The luminescence of metal complexes is highly dependent on the nature of the organic ligands. The diphenylphosphoryl group is known to be a part of ligands that can form highly luminescent metal complexes. For example, tetrahedral manganese(II) dihalide complexes with a chelating bidentate phosphine oxide ligand, bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO), exhibit intense photoluminescence. rsc.org

These manganese(II) complexes show excellent photoluminescent performance in the solid state, with a total quantum yield of up to 70% for the dibromide complex. rsc.org The strong luminescence is attributed to the ligand-to-metal charge transfer (LMCT) and d-d transitions within the manganese(II) ion, which are facilitated by the phosphine oxide ligand. rsc.org Furthermore, these complexes also exhibit triboluminescence, where intense green flashes of light are observed upon mechanical rubbing. rsc.org

Given these findings, it is highly probable that metal complexes of this compound would also exhibit interesting luminescence properties. The combination of the phenolic and phosphine oxide functionalities could lead to complexes with unique emission characteristics, potentially applicable in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. nih.gov

The table below summarizes the photoluminescent properties of manganese(II) complexes with the DPEPO ligand.

| Complex | Emission Color | Quantum Yield (Φ_total) |

| [MnCl₂(DPEPO)] | Green | - |

| [MnBr₂(DPEPO)] | Green | up to 70% |

| [MnI₂(DPEPO)] | Green | - |

Data sourced from a study on manganese(II) dihalide complexes with a chelating bidentate phosphine oxide ligand. rsc.org

Future Prospects and Untapped Potential of this compound in Chemical Science

The exploration of this compound and its derivatives is far from complete, with numerous avenues for future research and application. The bifunctional nature of this molecule, possessing both a reactive phenolic hydroxyl group and a coordinating phosphoryl group, offers significant opportunities for the synthesis of novel materials and functional molecules.

Future research could focus on:

Advanced Polymer Synthesis: The systematic investigation of structure-property relationships in polymers containing this compound moieties could lead to the development of multifunctional materials with optimized flame retardancy, thermal stability, and mechanical performance. rsc.orgmdpi.com This includes its use in high-performance composites and adhesives. ontosight.aiwikipedia.org

Novel MOF Architectures: The design and synthesis of MOFs using this compound as a primary or secondary ligand could result in frameworks with unique pore environments and functionalities, tailored for applications in gas storage and separation, catalysis, and sensing. nih.govui.ac.id

Luminescent Materials: A deeper investigation into the coordination chemistry of this compound with various metal ions could uncover new families of luminescent materials with applications in lighting, displays, and bio-imaging.

Catalysis: The potential of metal complexes derived from this compound as catalysts for various organic transformations remains a largely unexplored area. The tunable electronic and steric properties of the ligand could be exploited to achieve high catalytic activity and selectivity.

Conclusion

Summary of Key Findings and Advancements

Research into 2-(Diphenylphosphorylmethyl)phenol has illuminated its significance as a versatile bifunctional molecule, bridging the fields of synthetic chemistry, catalysis, and materials science. Key advancements have centered on its application as a sophisticated ligand for various metal catalysts. The presence of both a phenolic hydroxyl group and a diphenylphosphoryl group allows for unique coordination chemistry, acting as a hemilabile ligand that can stabilize reactive intermediates and enhance catalytic performance. researchgate.net

The phosphine (B1218219) oxide moiety is a strong hydrogen bond acceptor and can increase the polarity, solubility, and metabolic stability of molecules, a property that has been explored in medicinal chemistry. bldpharm.com This has led to the design of this compound derivatives as potential components in biologically active compounds. In catalysis, phosphine oxides have been serendipitously discovered to be effective ligands for palladium-catalyzed cross-coupling reactions, often leading to significantly faster reaction rates compared to traditional phosphine ligands. nih.gov Furthermore, the compound serves as a valuable building block in synthetic chemistry, including in applications like the Mitsunobu reaction. tcichemicals.comtcichemicals.com The synthesis of related bis(diphenylphosphinomethyl)phenol P,P'-dioxides has demonstrated their utility in coordinating with lanthanide nitrates, showcasing the broader potential of this class of compounds in inorganic chemistry. nih.gov

Challenges and Limitations in Current Research

Despite the progress, research on this compound is not without its challenges. A primary limitation is the relative scarcity of studies dedicated exclusively to this specific molecule compared to broader classes of phosphine oxides or phenols. Consequently, a deep and comprehensive understanding of its coordination chemistry with a wide range of transition metals is still developing.

General challenges inherent in the synthesis of functionalized phenols, such as achieving high regioselectivity, can also be a hurdle. The synthesis of related diphenolic compounds often struggles with the formation of unwanted isomers (e.g., o,p'- isomers instead of the desired p,p'-isomer), which complicates purification processes. nih.gov While not specifically documented for this compound, such selectivity issues are a common challenge in phenol (B47542) chemistry. Furthermore, the stability of related phosphine ligands on metal nanoparticle surfaces can be low, necessitating the development of multidentate ligands to enhance stability. nih.gov While phosphine oxides like this compound offer different coordination properties, their chelation strength can sometimes be weaker than that of related trioxide chelates, potentially limiting their effectiveness in certain catalytic applications. nih.gov

Outlook for Future Research on this compound

The future for research on this compound is promising, with several key avenues for exploration. A major direction will be the rational design and synthesis of novel catalysts incorporating this ligand. Its unique electronic and steric properties can be harnessed to develop highly selective and efficient catalysts for challenging organic transformations, such as C-H bond activation and asymmetric synthesis. researchgate.net

There is significant potential in expanding its application in materials science. Incorporating the this compound unit into polymer backbones could lead to new materials with enhanced thermal stability, flame retardancy, or metal-coordinating properties. mdpi.com Its use in functionalizing nanoparticles, such as gold nanoparticles, could yield novel materials for sensing, imaging, and catalysis. nih.gov In medicinal chemistry, the advantageous properties of the phosphine oxide group warrant the synthesis and biological screening of a wider library of this compound derivatives as potential therapeutic agents. bldpharm.comresearchgate.net Further mechanistic studies are also needed to fully elucidate the role of the hemilabile P=O group in catalytic cycles, which could lead to more predictable and efficient catalyst design.

Broader Implications of this compound Research for Chemical Innovation

The study of this compound contributes significantly to broader chemical innovation, particularly in the strategic design of multifunctional molecules. It serves as a prime example of a "hemilabile" ligand, where a combination of hard (phosphine oxide) and soft (phenol) donor sites allows for dynamic coordination to a metal center. This concept is pivotal for developing next-generation catalysts with superior activity and selectivity. researchgate.net

The exploration of phosphine oxides as functional groups is reshaping aspects of medicinal chemistry and materials science. The ability of the P=O group to act as a potent hydrogen bond acceptor while improving solubility and metabolic stability provides a valuable strategy for drug design, moving beyond more traditional functional groups. bldpharm.com As the demand for high-performance materials grows, the incorporation of phosphorus-containing moieties like the one in this compound offers a pathway to novel polymers and composites with tailored properties. nih.gov Ultimately, research on specialized molecules like this compound drives innovation by providing new tools and fundamental understanding that can be applied across the chemical sciences, from catalysis to the development of advanced materials and pharmaceuticals. alliedmarketresearch.commarketresearchfuture.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Diphenylphosphorylmethyl)phenol, and what critical parameters influence reaction efficiency?

- Methodological Answer : The synthesis typically involves phosphorylation of a phenolic precursor using reagents like diphenylphosphoryl chloride. Key parameters include reaction temperature (often maintained at 0–25°C to minimize side reactions), solvent choice (e.g., anhydrous dichloromethane or THF), and stoichiometric control of the phosphorylating agent. Gas evolution (e.g., HCl) necessitates the use of an oil bubbler or inert gas purging to prevent pressure buildup . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from unreacted starting materials.

Q. How is the molecular structure of this compound typically characterized in academic research?

- Methodological Answer : Structural confirmation relies on multi-technique validation:

- NMR : P NMR is essential to confirm phosphorylation (δ ~20–30 ppm for P=O groups). H and C NMR identify substituent positions on the phenol ring.

- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding between the phosphoryl oxygen and phenolic -OH group can stabilize the crystal lattice .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±5 ppm accuracy).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard mitigation : Use fume hoods for reactions involving volatile reagents (e.g., DMF, chlorinated solvents). Avoid skin contact by wearing nitrile gloves and lab coats.

- Spill management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via approved chemical disposal protocols .

- Gas evolution : Monitor reactions with gas release (e.g., CO from carbonate bases) using pressure-equalized setups .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound derivatives?

- Methodological Answer :

- DFT modeling : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity trends. For example, electron-withdrawing phosphoryl groups lower LUMO energy, enhancing electrophilic substitution susceptibility .

- NBO analysis : Quantify hyperconjugative interactions (e.g., P=O → aromatic ring charge transfer) to explain stabilization effects.

- Nonlinear optical (NLO) properties : Compute polarizability and hyperpolarizability tensors to assess potential for photonic applications .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis of phosphorylated phenols?

- Methodological Answer :

- Cross-validation : Compare P NMR with X-ray data to confirm phosphorylation site. Discrepancies in H NMR integration may arise from dynamic effects (e.g., rotational barriers); variable-temperature NMR can resolve this.

- Crystallographic ambiguity : If twinning or poor diffraction occurs, employ SHELXD for structure solution and Olex2 for visualization. For disordered regions, apply restraints to thermal parameters .

Q. How does this compound function as a ligand in transition-metal catalysis, and how can its efficacy be optimized?

- Methodological Answer :

- Coordination studies : The phosphoryl oxygen and phenolic -OH can chelate metals like Pd or Ru. UV-Vis titration and IR spectroscopy (shift in P=O stretching ~1250 cm) confirm metal-ligand binding .

- Catalytic optimization : Screen solvents (e.g., toluene for hydrophobic interactions) and additives (e.g., CsCO for base-sensitive systems). For Suzuki-Miyaura coupling, a Pd/DPPM ratio of 1:2 often maximizes yield while minimizing metal leaching .

Q. What are the challenges in studying the supramolecular assembly of this compound derivatives?

- Methodological Answer :

- Intermolecular forces : Hydrogen bonding (O-H⋯O=P) and π-stacking dominate assembly. Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions.

- Polymorphism : Screen crystallization conditions (solvent, temperature) to isolate polymorphs. Differential scanning calorimetry (DSC) identifies thermal stability differences between forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.